molecular formula C19H20ClN5O2 B2877782 (E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide CAS No. 1238870-45-5

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide

Cat. No. B2877782
CAS RN: 1238870-45-5
M. Wt: 385.85
InChI Key: NRDQWGZCOHQWFM-UHFFFAOYSA-N
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Description

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characteristics

  • A study by Ahmed (2017) describes the synthesis and biological activity of similar compounds, highlighting the process of treating enaminones with various nucleophiles to create new derivatives with potential biological applications (Ahmed, 2017).
  • Barakat et al. (2020) detail the one-pot synthesis of enaminones, emphasizing the chemical features and intermolecular interactions in the crystal structures of such compounds (Barakat et al., 2020).

Biological Activity

  • Srivastava et al. (2007) explored the antiobesity activity of diaryl dihydropyrazole-3-carboxamides, demonstrating appetite suppression and body weight reduction in animal models. This indicates the potential for similar compounds in therapeutic applications (Srivastava et al., 2007).
  • Shim et al. (2002) investigated the molecular interaction of a cannabinoid receptor antagonist, providing insights into the pharmacophore models and structure-activity relationships of such compounds (Shim et al., 2002).

Synthesis and Application in Heterocyclic Chemistry

  • Ho and Suen (2013) discuss the synthesis of novel derivatives incorporating a (thio)pyrimidine moiety, which could be relevant for the development of compounds with similar structural features (Ho & Suen, 2013).
  • Edafiogho et al. (1992) synthesized a series of enaminones and evaluated their anticonvulsant activity, suggesting potential neurological applications (Edafiogho et al., 1992).

properties

IUPAC Name

(E)-N-(5-chloro-2-morpholin-4-ylphenyl)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O2/c1-12-16(13(2)24-23-12)9-14(11-21)19(26)22-17-10-15(20)3-4-18(17)25-5-7-27-8-6-25/h3-4,9-10H,5-8H2,1-2H3,(H,22,26)(H,23,24)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDQWGZCOHQWFM-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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